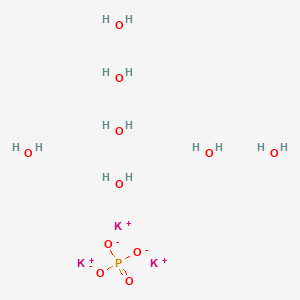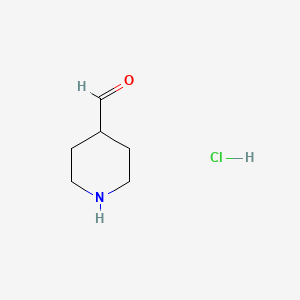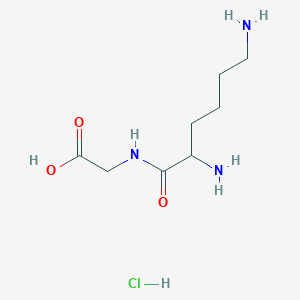![molecular formula C6H5NOS B1591910 4H-Thieno[2,3-C]pyrrol-6(5H)-one CAS No. 79472-22-3](/img/structure/B1591910.png)
4H-Thieno[2,3-C]pyrrol-6(5H)-one
Descripción general
Descripción
4H-Thieno[2,3-C]pyrrol-6(5H)-one is a chemical compound with the molecular formula C6H3NO2S . It has been used as an acceptor unit in the synthesis of conjugated D–π–A copolymers, such as PT-ttTPD and PBT-ttTPD, to develop better photovoltaic polymers .
Synthesis Analysis
The synthesis of this compound-based polymers involves coupling an ε-branched alkyl side chain on the TPD unit with 6-alkyl-thieno[3,2-b]thiophene (tt) π-bridge molecules . The Stille polymerization of the brominated ttTPD and stannylated simple thiophene (T) results in a promising PT-ttTPD polymer .Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The average mass of the molecule is 153.158 Da, and the monoisotopic mass is 152.988449 Da .Chemical Reactions Analysis
This compound has been used in the synthesis of conjugated D–π–A copolymers for application in organic photovoltaic cells . The chemical reactions involved in this process include the coupling of an ε-branched alkyl side chain on the TPD unit with 6-alkyl-thieno[3,2-b]thiophene (tt) π-bridge molecules, followed by Stille polymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C6H3NO2S, an average mass of 153.158 Da, and a monoisotopic mass of 152.988449 Da .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- 4H-Thieno[2,3-C]pyrrol-6(5H)-one and its derivatives are synthesized through novel reactions and are known to undergo the Diels-Alder reaction, a chemical reaction between a conjugated diene and a substituted alkene, commonly used in organic chemistry (Sha & Tsou, 1990).
Electropolymerization and Material Applications
- This compound has been used in the synthesis and electropolymerization of donor-acceptor-donor type monomers, demonstrating significant effects on redox and optical properties, which are essential in materials science, particularly in the development of polymers with specific electronic and optical characteristics (Çakal, Cihaner, & Önal, 2020).
Combinatorial Chemistry
- In combinatorial chemistry, this compound has been used to create novel heterocyclic compounds. This is crucial in drug discovery and development, where large libraries of structurally diverse molecules are synthesized and screened for biological activity (Ilyin et al., 2007).
Drug Discovery and Scaffold Development
- The compound has been proposed as a scaffold in the search for new drugs, demonstrating the ability to generate libraries of 3D-shaped molecules, which is significant in the pharmaceutical industry for the development of new therapeutic agents (Yarmolchuk et al., 2011).
Solar Cell Applications
- In the field of renewable energy, specifically in dye-sensitized solar cells, this compound-based sensitizers have been synthesized and used, exhibiting high photocurrent due to strong light harvesting capability, which is vital for improving the efficiency of solar cells (Wang et al., 2017).
Mecanismo De Acción
The mechanism of action of 4H-Thieno[2,3-C]pyrrol-6(5H)-one in organic photovoltaic cells involves its role as an acceptor unit in conjugated D–π–A copolymers . These polymers, such as PT-ttTPD and PBT-ttTPD, exhibit well-ordered inter-chain orientation in the BHJ active layer, contributing to high power conversion efficiency .
Direcciones Futuras
Propiedades
IUPAC Name |
4,5-dihydrothieno[2,3-c]pyrrol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c8-6-5-4(3-7-6)1-2-9-5/h1-2H,3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQBMQFTAUFJAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)N1)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608517 | |
| Record name | 4,5-Dihydro-6H-thieno[2,3-c]pyrrol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79472-22-3 | |
| Record name | 4,5-Dihydro-6H-thieno[2,3-c]pyrrol-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79472-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dihydro-6H-thieno[2,3-c]pyrrol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1591836.png)




![7,7'-Dioxa-3,3'-bi(bicyclo[4.1.0]heptane)](/img/structure/B1591846.png)
